4-(1,3,4-oxadiazol-2-yl)phenyl dimethylcarbamate
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Overview
Description
4-(1,3,4-Oxadiazol-2-yl)phenyl dimethylcarbamate is a chemical compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including agriculture, medicine, and materials science. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a valuable subject of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,4-oxadiazol-2-yl)phenyl dimethylcarbamate typically involves the formation of the oxadiazole ring followed by the introduction of the dimethylcarbamate group. One common method involves the cyclization of a hydrazide derivative with carbon disulfide, followed by alkylation with dimethylcarbamoyl chloride. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1,3,4-Oxadiazol-2-yl)phenyl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxadiazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced oxadiazole derivatives with hydrogenated functional groups.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups replacing the dimethylcarbamate group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(1,3,4-oxadiazol-2-yl)phenyl dimethylcarbamate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of enzymes such as succinate dehydrogenase, leading to the disruption of cellular respiration and energy production. Additionally, the compound may interact with nucleic acids and proteins, affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure but differ in the position of the nitrogen atoms.
1,3,4-Thiadiazole derivatives: Similar in structure but contain a sulfur atom instead of an oxygen atom in the ring.
1,2,5-Oxadiazole derivatives: Another isomeric form of oxadiazole with different nitrogen atom positions
Uniqueness
4-(1,3,4-Oxadiazol-2-yl)phenyl dimethylcarbamate is unique due to its specific combination of the oxadiazole ring and the dimethylcarbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[4-(1,3,4-oxadiazol-2-yl)phenyl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-14(2)11(15)17-9-5-3-8(4-6-9)10-13-12-7-16-10/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUZCVSCQFFRIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)C2=NN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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